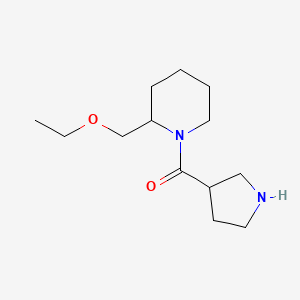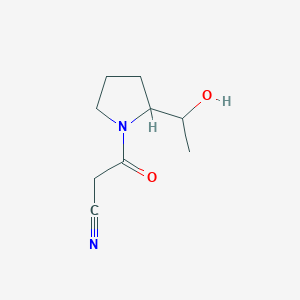![molecular formula C7H8N6 B1491015 7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097945-15-6](/img/structure/B1491015.png)
7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Descripción general
Descripción
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse functionality and stereochemical complexity .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, they can be obtained through the integration of green methodologies . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
Pyrazoles have two nitrogen atoms and aromatic character, providing diverse functionality and stereochemical complexity in a five-membered ring structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structures. In general, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
The pyrazole ring is a prominent scaffold in green chemistry due to its presence in various bioactive molecules. The compound can be synthesized using environmentally friendly methods, such as water-based synthesis, which minimizes the use of harmful solvents and promotes sustainable chemistry practices .
Medicinal Chemistry
In medicinal chemistry, this pyrazole derivative can be utilized for the design and development of new drugs. Its structure allows for the creation of compounds with potential therapeutic effects, particularly as it can serve as a scaffold for synthesizing bioactive molecules .
Agrochemistry
The pyrazole core is often found in agrochemicals. This compound could be explored for its utility in developing pesticides or herbicides, offering a new avenue for protecting crops against pests and diseases while potentially reducing environmental impact .
Coordination Chemistry
Due to its azide group, 7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their unique properties and potential applications in catalysis or material science .
Organometallic Chemistry
In organometallic chemistry, this compound can be used to create organometallic frameworks with metals, which are valuable in catalysis and the development of new materials with specific electronic or magnetic properties .
Environmental Monitoring
Pyrazole derivatives have been reported for use in environmental monitoring. The specific compound could be incorporated into sensors or metal-organic frameworks (MOFs) for detecting environmental pollutants or for biological imaging applications .
Drug Discovery
The versatility of the pyrazole ring makes it a valuable entity in drug discovery. It can be modified to produce a variety of compounds with potential activity against different diseases, making it a key target for pharmaceutical research .
Molecular Interaction Studies
The azidomethyl group in the compound provides a reactive site for click chemistry, allowing for the exploration of molecular interactions. This can be particularly useful in studying protein-ligand interactions within the realm of biochemistry.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research into pyrazole derivatives is ongoing, with a focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Propiedades
IUPAC Name |
7-(azidomethyl)-6-methyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-5-6(4-10-12-8)7-9-2-3-13(7)11-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURKHQCXMAZQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)



![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)

![5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1490950.png)

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1490952.png)
![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)